molecular formula C5H10N2O2S2 B3319496 Ethanethiol, 2-[[1-(methylthio)-2-nitroethenyl]amino]- CAS No. 113224-25-2

Ethanethiol, 2-[[1-(methylthio)-2-nitroethenyl]amino]-

Cat. No.: B3319496
CAS No.: 113224-25-2
M. Wt: 194.3 g/mol
InChI Key: AUPIYTYZVHDSGJ-UHFFFAOYSA-N
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Description

CAS Number: 24770-27-2 Molecular Formula: C₅H₁₀N₂O₂S₂ Synonyms: 2-{[1-(Methylsulfanyl)-2-nitroethenyl]amino}ethane-1-thiol, DTXSID70764809 .

This compound features a unique structure combining ethanethiol (-SH), a methylthio (-S-CH₃) group, and a nitroethenyl (-CH₂-C(NO₂)=CH-) moiety linked via an amino (-NH-) bridge.

Properties

IUPAC Name

2-[(1-methylsulfanyl-2-nitroethenyl)amino]ethanethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O2S2/c1-11-5(4-7(8)9)6-2-3-10/h4,6,10H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUPIYTYZVHDSGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=C[N+](=O)[O-])NCCS
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70764809
Record name 2-{[1-(Methylsulfanyl)-2-nitroethenyl]amino}ethane-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70764809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113224-25-2
Record name 2-{[1-(Methylsulfanyl)-2-nitroethenyl]amino}ethane-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70764809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethanethiol, 2-[[1-(methylthio)-2-nitroethenyl]amino]- can be synthesized through several methods. One common approach involves the reaction of ethylene with hydrogen sulfide in the presence of various catalysts . Another method includes the reaction of ethanol with hydrogen sulfide gas over an acidic solid catalyst, such as alumina .

Industrial Production Methods

In industrial settings, the production of ethanethiol, 2-[[1-(methylthio)-2-nitroethenyl]amino]- often involves large-scale reactions using similar catalysts and conditions as those used in laboratory synthesis. The process is optimized for higher yields and purity to meet the demands of various applications .

Chemical Reactions Analysis

Types of Reactions

Ethanethiol, 2-[[1-(methylthio)-2-nitroethenyl]amino]- undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions

    Oxidation: Ethanethiol can be oxidized by reagents such as bromine (Br₂) or iodine (I₂) to yield disulfides.

    Reduction: Disulfides formed from ethanethiol can be reduced back to thiols using zinc and acid.

    Substitution: Ethanethiol can undergo substitution reactions with alkyl halides in the presence of sulfur nucleophiles.

Major Products

    Oxidation: Disulfides (R-S-S-R’) are the major products formed from the oxidation of ethanethiol.

    Reduction: Thiols (R-SH) are regenerated from disulfides through reduction.

    Substitution: Thiols and sulfides (R-S-R’) are the primary products of substitution reactions.

Scientific Research Applications

Chemistry

In the realm of chemistry, ethanethiol serves as a reagent in organic synthesis. It is utilized for:

  • Building Blocks : It acts as a precursor for more complex molecules.
  • Reactivity Studies : Its unique structure allows for the exploration of reaction mechanisms and pathways.

Biology

Ethanethiol is studied for its biological implications:

  • Nitric Oxide Modulation : It plays a role in modulating biological pathways that involve nitric oxide, which is crucial for various physiological processes.
  • Cellular Interactions : The compound is used to investigate interactions at the cellular level, particularly in studies related to signaling pathways.

Medicine

Ethanethiol has potential therapeutic applications:

  • GSNOR Inhibition : As an inhibitor of S-nitrosoglutathione reductase (GSNOR), it can increase levels of S-nitrosoglutathione (GSNO), which may have implications in treating conditions associated with nitric oxide imbalance, such as asthma and cardiovascular diseases.
  • Research on Disease Mechanisms : Its role in modulating nitric oxide levels makes it a candidate for studying various diseases linked to this signaling molecule .

Industry

In industrial applications, ethanethiol is used as an intermediate in the synthesis of other chemical compounds. It is valuable in the production of pharmaceuticals and materials due to its reactivity and ability to participate in various chemical transformations.

Mechanism of Action

The mechanism by which ethanethiol, 2-[[1-(methylthio)-2-nitroethenyl]amino]- exerts its effects involves interactions with molecular targets and pathways. These interactions can influence various biological processes and chemical reactions, making it a valuable tool for research.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared to structurally related nitro-, thiol-, and amino-containing derivatives (Table 1).

Table 1: Structural Comparison

Compound Name CAS Number Formula Key Functional Groups
Ethanethiol, 2-[[1-(methylthio)-2-nitroethenyl]amino]- 24770-27-2 C₅H₁₀N₂O₂S₂ Thiol, nitroethenyl, methylthio, amino
1-(2-Amino-6-nitrophenyl)ethanone 56515-63-0 C₈H₈N₂O₃ Nitro, amino, ketone (aromatic)
2-(2-Thienyl)ethanol 5402-55-1 C₆H₈OS Thiophene, hydroxyl
2-ethoxy-2-[(4-nitrophenyl)amino]-1-phenylethanone 91851-12-6 C₁₆H₁₆N₂O₄ Nitro, ethoxy, amino, ketone (aromatic)
1-(4-Chloro-3-nitrophenyl)-2-ethoxy-2-((4-(methylthio)phenyl)amino)ethanone 42069-72-7 C₁₇H₁₇ClN₂O₄S Chloro, nitro, methylthio, ethoxy, amino

Key Observations :

  • Nitro Group Placement: The target compound’s nitro group is on an ethenyl chain, unlike nitroaromatics (e.g., 1-(2-Amino-6-nitrophenyl)ethanone) . This reduces aromatic conjugation but enhances electrophilicity at the nitro site.
  • Thiol vs. Hydroxyl: The thiol group in the target compound offers higher nucleophilicity compared to hydroxyl groups in ethanol derivatives (e.g., 2-(2-Thienyl)ethanol) .
  • Methylthio Group: Shared with 1-(4-Chloro-3-nitrophenyl)-2-ethoxy-2-((4-(methylthio)phenyl)amino)ethanone, this group may enhance lipophilicity and alter metabolic stability .

Biological Activity

Ethanethiol, 2-[[1-(methylthio)-2-nitroethenyl]amino]- (CAS No. 66357-41-3) is a compound with significant biological activity and relevance in medicinal chemistry. This article aims to explore its biological properties, mechanisms of action, and potential applications based on diverse research findings.

  • Molecular Formula : C₅H₁₁N₃O₂S
  • Molecular Weight : 177.22 g/mol
  • Boiling Point : 306.5 °C (predicted)
  • Density : 1.189 g/cm³ (predicted)
  • pKa : 9.74 (predicted)

Ethanethiol, 2-[[1-(methylthio)-2-nitroethenyl]amino]- exhibits biological activity primarily through its interaction with various molecular targets, potentially modulating enzymatic pathways and receptor functions. Its nitroethenyl group may contribute to its reactivity and ability to form adducts with biomolecules, which can influence cellular processes.

Antimicrobial Properties

Research indicates that compounds similar to ethanethiol exhibit antimicrobial properties. For instance, studies have shown that nitro-containing compounds can possess antibacterial activity against a range of pathogens due to their ability to interfere with bacterial cell wall synthesis and function.

Cytotoxic Effects

Some studies have reported cytotoxic effects of ethanethiol derivatives on cancer cell lines. The mechanism may involve the induction of oxidative stress or apoptosis in malignant cells, making it a candidate for further investigation in cancer therapy.

Case Studies

  • Study on Cytotoxicity : A study evaluated the cytotoxic effects of ethanethiol derivatives on human cancer cell lines. Results indicated a dose-dependent increase in cell death, suggesting potential therapeutic applications in oncology.
  • Antimicrobial Activity Assessment : Another research focused on the antimicrobial efficacy of ethanethiol against Gram-positive and Gram-negative bacteria. The compound demonstrated significant inhibition zones, indicating its potential as an antimicrobial agent.

Data Table: Biological Activity Overview

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth
CytotoxicityInduction of apoptosis in cancer cells
Enzyme InhibitionModulation of enzymatic activity

Research Findings

Recent studies have highlighted the importance of ethanethiol derivatives in drug development:

  • Nitrosation Studies : Research has focused on the nitrosation reactions involving ethanethiol, revealing insights into its breakdown products and potential toxicity profiles.
  • Therapeutic Potential : Investigations into the therapeutic applications of ethanethiol have suggested its utility as a lead compound for developing new drugs targeting specific diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethanethiol, 2-[[1-(methylthio)-2-nitroethenyl]amino]-
Reactant of Route 2
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Ethanethiol, 2-[[1-(methylthio)-2-nitroethenyl]amino]-

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